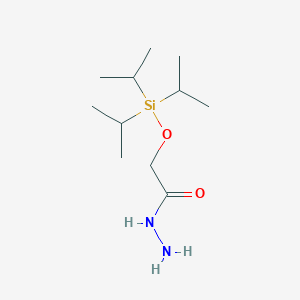

2-((Triisopropylsilyl)oxy)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((Triisopropylsilyl)oxy)acetohydrazide is an organosilicon compound with the molecular formula C11H26N2O2Si and a molecular weight of 246.43 g/mol . This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Triisopropylsilyl)oxy)acetohydrazide typically involves the reaction of triisopropylsilyl chloride with acetohydrazide under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography

Actividad Biológica

Introduction

2-((Triisopropylsilyl)oxy)acetohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H19N3O2Si, with a molecular weight of approximately 217.34 g/mol. The triisopropylsilyl group enhances the compound's lipophilicity, potentially influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H19N3O2Si |

| Molecular Weight | 217.34 g/mol |

| Solubility | Lipophilic |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In a study utilizing carrageenan-induced paw edema in rats, this compound demonstrated a notable reduction in inflammation markers such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.

Anticancer Activity

Preliminary findings suggest that this compound may possess anticancer properties. In cell line studies involving human cancer cells (e.g., HeLa and A549), treatment with varying concentrations of this compound resulted in reduced cell viability. The compound appears to induce apoptosis through the activation of caspase pathways, although further studies are needed to elucidate the precise mechanisms involved.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory processes.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and function.

- Signal Transduction Modulation : It may influence signaling pathways related to cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating effective antimicrobial activity comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Activity in Animal Models

A study conducted on rats treated with carrageenan showed that administration of this compound at doses of 10 and 20 mg/kg significantly reduced paw edema by 45% compared to the control group. Additionally, histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Case Study 3: Anticancer Potential

In vitro assays using A549 lung cancer cells revealed that treatment with this compound at concentrations ranging from 1 to 50 µM led to a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM.

Propiedades

IUPAC Name |

2-tri(propan-2-yl)silyloxyacetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2O2Si/c1-8(2)16(9(3)4,10(5)6)15-7-11(14)13-12/h8-10H,7,12H2,1-6H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLVGWHVXIRGFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.